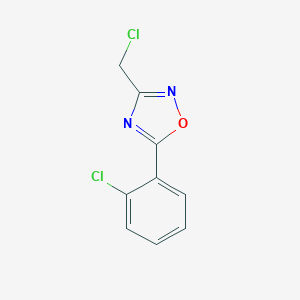

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRIXIFYINOGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585515 | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-33-1 | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Starting Materials

The most widely reported method involves the cyclocondensation of 2-chlorobenzamidoxime with chloroacetyl chloride in the presence of a base such as triethylamine (Et₃N). This one-pot reaction proceeds via the formation of an intermediate O-acylamidoxime, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole core. The chloromethyl group is introduced directly through the chloroacetyl chloride reagent, eliminating the need for post-synthetic modifications.

Reaction Conditions:

Example Procedure (Adapted from):

-

Dissolve 2-chlorobenzamidoxime (5 mmol) in DCM (25 mL).

-

Add Et₃N (6 mmol) and cool to 0°C.

-

Slowly drip chloroacetyl chloride (7.5 mmol) into the mixture.

-

Stir at room temperature for 6 hours, then reflux in toluene for 12 hours.

-

Purify via flash chromatography (hexane/ethyl acetate, 95:5).

Key Data :

Post-Functionalization of Pre-Formed Oxadiazoles

Chloromethylation via Nucleophilic Substitution

An alternative route involves introducing the chloromethyl group after constructing the oxadiazole ring. For example, 5-(2-chlorophenyl)-1,2,4-oxadiazole is treated with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under acidic conditions. This method is less common due to lower regioselectivity but offers flexibility for late-stage modifications.

Reaction Conditions:

Challenges :

-

Competing side reactions (e.g., ring-opening at elevated temperatures).

-

Requires rigorous purification to remove residual catalysts.

Multistep Synthesis from Nitrile Precursors

Amidoxime Formation and O-Acylation

A DNA-encoded library synthesis approach (adapted from) converts 2-chlorobenzonitrile to the corresponding amidoxime using hydroxylamine (NH₂OH·HCl), followed by O-acylation with chloroacetic acid. Cyclodehydration in borate buffer (pH 9.5) at 90°C for 2 hours yields the target compound.

Optimization Insights:

-

Amidoxime Formation : 90% conversion in 4 hours with NH₂OH·HCl (3.0 equivalents).

-

O-Acylation : Chloroacetic acid (1.5 equivalents) with HATU/DIEA in DMF.

Advantages :

-

Compatible with diverse carboxylic acids for structure-activity studies.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 99 | >98 | 18 | High |

| Post-Functional | 75 | 85 | 24 | Moderate |

| Multistep | 92 | 95 | 28 | Moderate |

Key Findings :

-

Cyclocondensation (Method 1) is superior in yield and simplicity.

-

Multistep approaches (Method 3) enable modular diversification but require longer reaction times.

Mechanistic Considerations and Side Reactions

Cyclodehydration Pathways

The cyclodehydration of O-acylamidoximes proceeds via a six-membered transition state, with Et₃N facilitating HCl elimination. Competing hydrolysis of the chloromethyl group is mitigated by anhydrous conditions and argon atmospheres.

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement reactions with various nucleophiles due to the electrophilic nature of the chlorine atom. Key examples include:

These reactions typically employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in polar aprotic solvents (e.g., acetonitrile) .

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in ring-opening reactions under acidic or basic conditions. For example:

- Hydrolysis : Prolonged heating with aqueous HCl converts the oxadiazole ring into a carboxylic acid derivative via cleavage of the N-O bond .

- Ammonolysis : Reaction with excess ammonia at 20–150°C yields 5-amino-1,2,4-oxadiazole derivatives, retaining the chlorophenyl substituent .

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophilic substitution primarily to the para position relative to the oxadiazole ring. Documented transformations include:

- Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the phenyl ring’s para position .

- Halogenation : Bromine in acetic acid yields para-bromo derivatives .

Cross-Coupling Reactions

The chlorophenyl moiety enables palladium-catalyzed coupling reactions:

科学研究应用

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines.

-

Case Study: Synthesis and Evaluation

A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. For instance, compounds containing the oxadiazole ring showed activity against human lung (A549) and breast (MCF-7) cancer cell lines, with some exhibiting IC50 values as low as 0.19 µM against MCF-7 cells . This suggests that modifications to the oxadiazole structure can enhance biological activity. -

Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that certain derivatives could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .

Antimicrobial Properties

In addition to anticancer activity, oxadiazole derivatives have shown promising antimicrobial effects. Research indicates that certain compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

High Energy Density Materials (HEDMs)

The unique structural properties of 1,2,4-oxadiazoles make them suitable for applications in material science, particularly as HEDMs. These materials are characterized by their ability to release a significant amount of energy upon decomposition.

- Synthesis of HEDMs

Recent advancements have led to the synthesis of novel oxadiazole-based compounds designed specifically for high-energy applications. These materials are being explored for use in propellants and explosives due to their favorable energy profiles .

Crystallographic Studies

Crystallographic studies have provided insights into the packing and interactions within solid-state forms of the compound. These studies reveal weak intermolecular interactions that may influence the compound's physical properties and reactivity .

Summary Table of Applications

作用机制

The mechanism of action of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The oxadiazole ring may also interact with biological receptors, modulating their function and triggering downstream signaling pathways. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups at the 5-position enhance electrophilicity and stability, improving interactions with biological targets (e.g., apoptosis induction in ).

- Solubility Modifiers : Methoxy groups () increase hydrophilicity, contrasting with the lipophilic 2-chlorophenyl group in the parent compound.

生物活性

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 110704-33-1) is a compound belonging to the oxadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloromethyl group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 229.06 g/mol. The compound exhibits significant lipophilicity, which is crucial for its interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results against human leukemia and breast cancer cell lines, indicating potential for development as anticancer agents .

- Antimicrobial Properties : The compound has demonstrated bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

- Neurological Effects : Research indicates that certain oxadiazole derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), suggesting potential applications in treating neurological disorders .

Anticancer Studies

A study focusing on 1,2,4-oxadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cells. The mechanism of action involved apoptosis induction through the activation of p53 pathways and caspase cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-CM-5-CPh-Oxadiazole | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| 5a | CEM-13 | <0.5 | Apoptosis induction |

Antimicrobial Studies

In antimicrobial assays, this compound showed effective inhibition against several strains of Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines such as L929 .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the oxadiazole ring and substituents significantly influence biological activity. For instance, the presence of halogen atoms enhances lipophilicity and biological potency. Further SAR analyses have led to the identification of more potent analogs with improved selectivity against cancer cell lines .

常见问题

Q. Advanced Research Focus

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and cell cycle analysis (e.g., G₁-phase arrest in T47D cells) quantify pro-apoptotic effects .

- Enzyme inhibition : MAO-A/MAO-B inhibition is assessed via fluorometric assays using kynuramine as a substrate, with IC₅₀ values calculated from dose-response curves (e.g., 9.1 ± 1.3 μM for a lead compound) .

- In vivo efficacy : MX-1 xenograft models evaluate tumor growth suppression, with compounds administered intraperitoneally (10–20 mg/kg) and efficacy measured via tumor volume reduction .

Which analytical techniques are critical for confirming the identity and purity of oxadiazole derivatives?

Q. Basic Research Focus

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., [M+H]⁺ for this compound = 227.9527 Da) .

- Multinuclear NMR : ¹H NMR distinguishes chloromethyl protons (δ ~4.6 ppm), while ¹³C NMR identifies oxadiazole carbons (δ ~165–175 ppm) .

- HPLC-PDA : Validates purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。